2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a unique combination of pyrazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with various reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and have been studied for their antimicrobial properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its unique combination of pyrazole and isoquinoline moieties, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H16N4O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H16N4O4/c1-13-21(14(2)26(24-13)16-9-11-17(12-10-16)27(30)31)25-22(28)18-7-3-5-15-6-4-8-19(20(15)18)23(25)29/h3-12H,1-2H3 |
InChI Key |
STZGUZLCNMLZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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